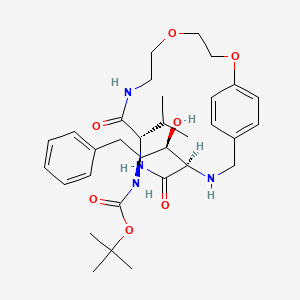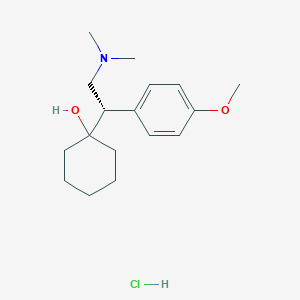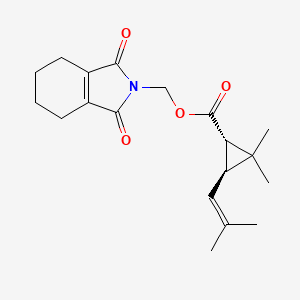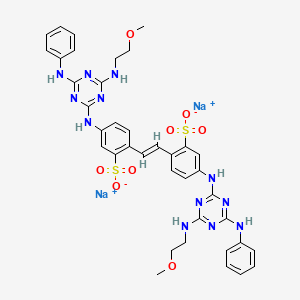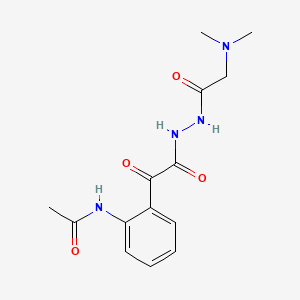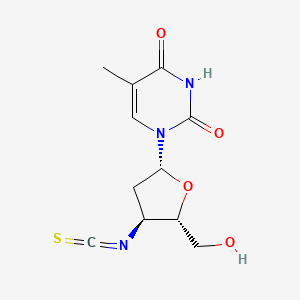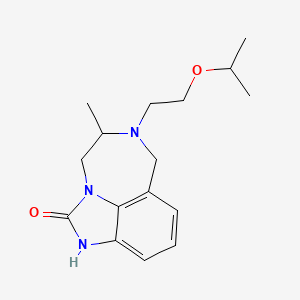
6-(2-Isopropyloxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Isopropyloxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Isopropyloxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multiple steps, including the formation of the imidazo ring and subsequent functionalization. Common reagents might include alkyl halides, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the imidazo ring.
Reduction: Reduction reactions could target the imidazo ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
6-(2-Isopropyloxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one could have several applications in scientific research:
Chemistry: As a model compound for studying benzodiazepine chemistry.
Biology: Investigating its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications for anxiety, insomnia, or muscle relaxation.
Industry: Use in the development of new pharmaceuticals or chemical intermediates.
Mecanismo De Acción
The mechanism of action for this compound would likely involve binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The specific molecular targets and pathways would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
6-(2-Isopropyloxyethyl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one may have unique properties due to its specific functional groups and molecular structure, potentially offering different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines.
Propiedades
Número CAS |
131515-16-7 |
|---|---|
Fórmula molecular |
C16H23N3O2 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
11-methyl-10-(2-propan-2-yloxyethyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C16H23N3O2/c1-11(2)21-8-7-18-10-13-5-4-6-14-15(13)19(9-12(18)3)16(20)17-14/h4-6,11-12H,7-10H2,1-3H3,(H,17,20) |
Clave InChI |
UVOYSMDPQWGMBM-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(CN1CCOC(C)C)C=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



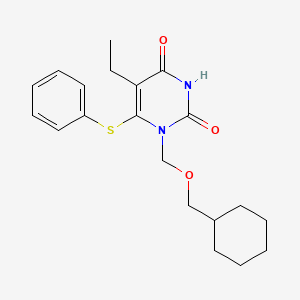


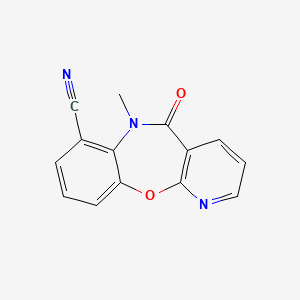
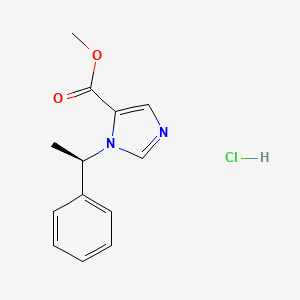
![2-ethyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12781747.png)
